N-(3-methylsulfanylcyclopentyl)spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-amine
Description
N-(3-methylsulfanylcyclopentyl)spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-amine is a complex organic compound featuring a spirocyclic framework. This compound is notable for its unique structural characteristics, which include a spiro[2-oxabicyclo[3.2.0]heptane] core fused with a cyclobutane ring and a cyclopentyl group substituted with a methylsulfanyl moiety. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and functional properties.
Properties
IUPAC Name |
N-(3-methylsulfanylcyclopentyl)spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NOS/c1-18-11-4-3-10(9-11)16-13-12-5-8-17-14(12)15(13)6-2-7-15/h10-14,16H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFCDEDDAJWDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(C1)NC2C3CCOC3C24CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylsulfanylcyclopentyl)spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-amine typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the spirocyclic core: This can be achieved through a [2+2] cycloaddition reaction involving a methylenecyclopropane and an appropriate dienophile under photochemical conditions.
Introduction of the cyclopentyl group: This step might involve a cyclization reaction where a suitable cyclopentyl precursor is introduced, followed by functional group transformations to install the methylsulfanyl group.
Industrial Production Methods: Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize steps. This might involve the use of continuous flow reactors for photochemical steps and automated synthesis platforms for multi-step reactions.
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced at various functional groups, such as the amine or the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated reagents or alkylating agents under basic conditions are typically used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amine derivatives or spirocyclic alcohols.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-methylsulfanylcyclopentyl)spiro[2-oxabicyclo[32
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in studying biological pathways due to its unique structure.
Medicine: Investigated for its potential pharmacological activities, such as enzyme inhibition or receptor modulation.
Industry: Used in the development of new materials with specific properties, such as high stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3-methylsulfanylcyclopentyl)spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-amine depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, altering their activity. The spirocyclic structure can provide a rigid framework that enhances binding specificity and affinity.
Comparison with Similar Compounds
Spiro[2.3]heptane derivatives: These compounds share a similar spirocyclic core but differ in the substituents and ring sizes.
Cyclopentylamines: Compounds with a cyclopentyl group attached to an amine, but lacking the spirocyclic structure.
Methylsulfanyl derivatives: Compounds containing the methylsulfanyl group but with different core structures.
Uniqueness: N-(3-methylsulfanylcyclopentyl)spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-amine is unique due to its combination of a spirocyclic core, a cyclobutane ring, and a methylsulfanyl-substituted cyclopentyl group. This combination of features is rare and provides distinct chemical and biological properties.
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